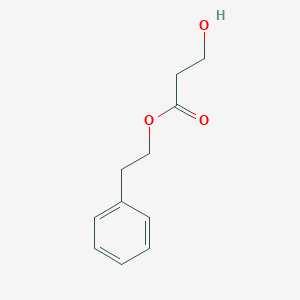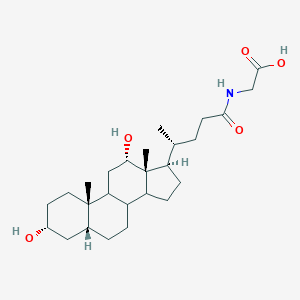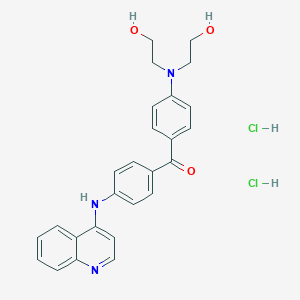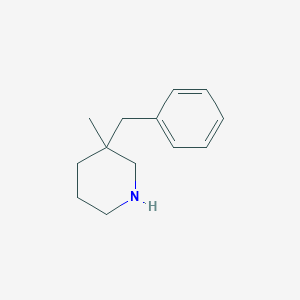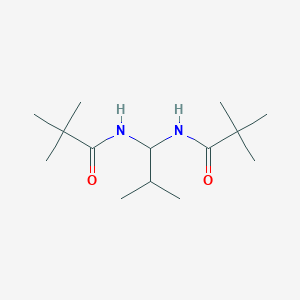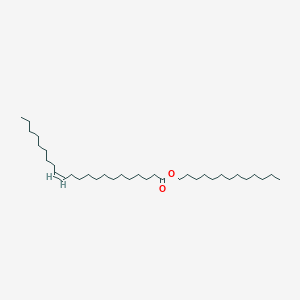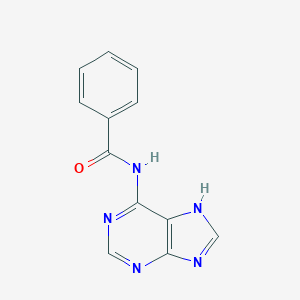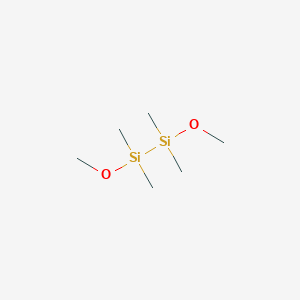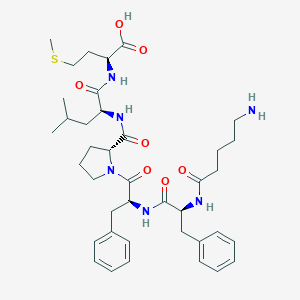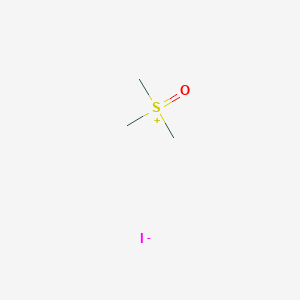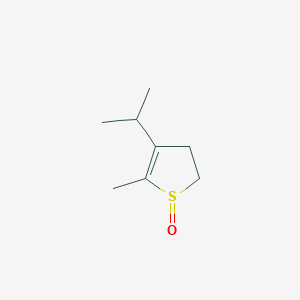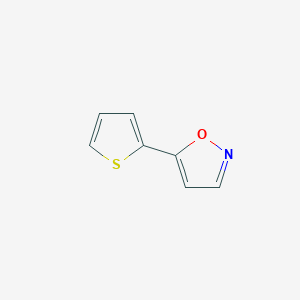
5-(2-Thienyl)isoxazole
Overview
Description
5-(2-Thienyl)isoxazole is a chemical compound with the empirical formula C8H5NO2S . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 5-(2-Thienyl)isoxazole involves several steps. One method involves the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine, which produces 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole. This compound is then converted into 5-(2-thienyl)isoxazole-3-carbonitrile by the action of acetic anhydride in pyridine . Another method involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide .Scientific Research Applications
Synthesis Techniques and Derivatives
- The synthesis of 5-(2-thienyl)isoxazole derivatives involves various techniques. For instance, 5-(2-thienyl)isoxazole-3-carbonitrile was synthesized from 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole, showcasing the compound's versatility in organic synthesis (Potkin, Petkevich, & Kurman, 2011).
- Thiophene linked isoxazole derivatives exhibit notable antibacterial properties. The study on these derivatives, including 5-(2-thienyl)isoxazoles, highlighted their potential as effective antibacterial agents (Crasta, Suhana, Afrana, Kshema, & Kumar, 2021).
Biomedical Applications
- Isoxazole derivatives, including 5-(2-thienyl)isoxazoles, have broad applications in medicinal chemistry. They exhibit various biological activities such as antimicrobial, anticancer, antitumor, and anti-inflammatory properties. Their role in drug development for treating various diseases is significant (Duc & Dung, 2021).
- A study on the synthesis of indole-appended heterocycles, including 5-(2-thienyl)isoxazoles, revealed their potential as anti-inflammatory, analgesic, and central nervous system depressant agents (Somappa, Biradar, Rajesab, Rahber, & Sundar, 2015).
- The compound 5s, containing a 5-(2-thienyl)isoxazole ring, displayed remarkable antagonistic activity against Farnesoid X receptor (FXR), crucial in cholesterol, lipid, and glucose metabolism (Huang et al., 2015).
Applications in Organic Chemistry
- Isoxazole-5-ones, related to 5-(2-thienyl)isoxazoles, have been identified as strategic building blocks in organic synthesis, particularly in the preparation of functionalized molecules, highlighting the importance of isoxazole derivatives in organic chemistry (da Silva, Fernandes, Thurow, Stivanin, & Jurberg, 2018).
Safety And Hazards
properties
IUPAC Name |
5-thiophen-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRAAHWCKJMGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiophen-2-YL-isoxazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

